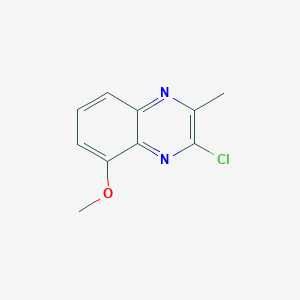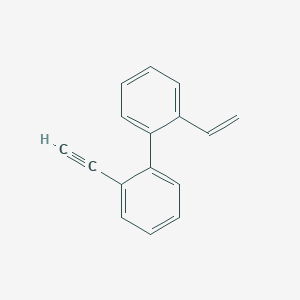
2-Ethynyl-2'-vinyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C16H12 It is a derivative of biphenyl, featuring both ethynyl and vinyl functional groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-2’-vinyl-1,1’-biphenyl typically involves the coupling of ethynyl and vinyl groups to a biphenyl core. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for 2-Ethynyl-2’-vinyl-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Both the ethynyl and vinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce ethyl-substituted biphenyl derivatives.
Scientific Research Applications
2-Ethynyl-2’-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives may be explored for potential biological activity, including as inhibitors or activators of specific enzymes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2’-vinyl-1,1’-biphenyl depends on its specific application. In chemical reactions, its functional groups (ethynyl and vinyl) interact with various reagents to form new bonds and products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2-Ethynyl-1,1’-biphenyl: Lacks the vinyl group, making it less versatile in certain reactions.
2-Vinyl-1,1’-biphenyl: Lacks the ethynyl group, which limits its reactivity in alkyne-specific reactions.
2-Ethynyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Contains an additional phenyl group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Ethynyl-2’-vinyl-1,1’-biphenyl is unique due to the presence of both ethynyl and vinyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H12 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-ethenyl-2-(2-ethynylphenyl)benzene |
InChI |
InChI=1S/C16H12/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1,4-12H,2H2 |
InChI Key |
AUDCUAYMHBRQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


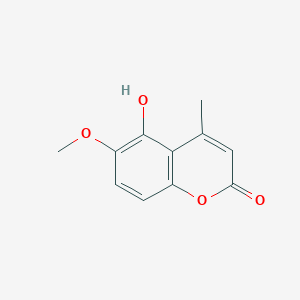



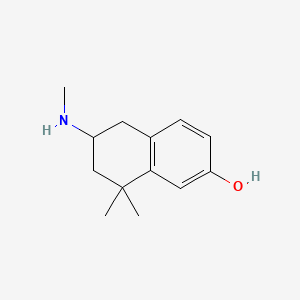
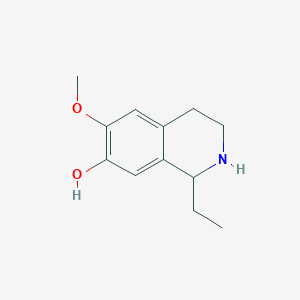
![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

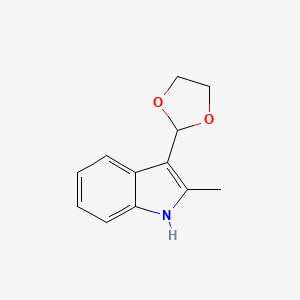
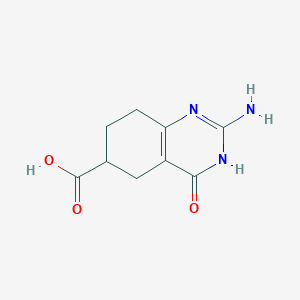

![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
